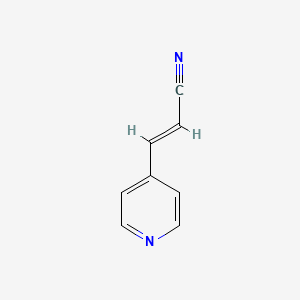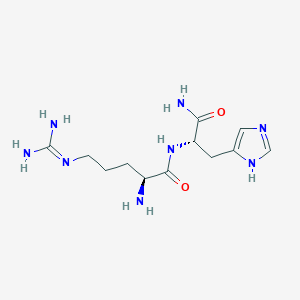
H-Arg-His-NH2
概要
説明
作用機序
Target of Action
Peptides containing arginine (arg) and histidine (his) residues are known to interact with various receptors and proteins due to their unique structural and chemical properties .
Mode of Action
For instance, Histidine can form multiple types of interactions, including cation-π interactions, π-π stacking interactions, hydrogen-π interactions, and coordinate interactions with metallic cations .
Biochemical Pathways
For example, a synthetic derivative of dermorphine, which contains Arg and other amino acids, has been shown to have an analgesic effect, suggesting its involvement in pain modulation pathways .
Pharmacokinetics
TFA can influence cell experiments, hindering cell growth at low concentrations and promoting it at higher doses .
Result of Action
For instance, a synthetic derivative of dermorphine, which contains Arg and other amino acids, has been shown to significantly prolong the tail-flick latency in mice, indicating its analgesic effect .
Action Environment
It’s known that the protonation state of histidine, which can be influenced by the ph of the environment, can affect its interaction properties .
生化学分析
Biochemical Properties
H-Arg-His-NH2 interacts with various enzymes, proteins, and other biomolecules. For instance, it can be recognized by certain amino acid transporters, which mediate its uptake into cells . The nature of these interactions is largely dependent on the chemical properties of arginine and histidine, the constituent amino acids of this compound .
Cellular Effects
This compound influences cell function in several ways. It has been suggested to play a role in protein synthesis, nutrient sensing, and anti-inflammatory responses . Additionally, it may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. For example, it can bind to certain enzymes, potentially influencing their activity . Changes in gene expression may also occur as a result of this compound’s interactions with cellular machinery .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, its influence on cell function may vary depending on the duration of exposure
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, certain effects may only become apparent at specific dosage thresholds .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may influence metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues through the action of specific transporters . It may interact with binding proteins that influence its localization or accumulation within cells.
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-His-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (histidine) to a solid resin. The N-terminal amino acid (arginine) is then sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin using trifluoroacetic acid (TFA) and purified by high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the coupling and deprotection steps. The use of large-scale HPLC systems ensures the purity of the final product, which is essential for its application in research and industry .
化学反応の分析
Types of Reactions
H-Arg-His-NH2 can undergo various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized to form oxo-histidine derivatives.
Reduction: The guanidino group of arginine can be reduced to form secondary amines.
Substitution: The amino groups of arginine and histidine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxo-histidine derivatives.
Reduction: Secondary amines.
Substitution: Substituted arginine or histidine derivatives.
科学的研究の応用
H-Arg-His-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide interactions and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme catalysis.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations
類似化合物との比較
Similar Compounds
H-Arg-His-OH: Similar to H-Arg-His-NH2 but lacks the amidation at the C-terminus.
H-Arg-Gly-NH2: Contains glycine instead of histidine.
H-Lys-His-NH2: Contains lysine instead of arginine .
Uniqueness
This compound is unique due to the presence of both arginine and histidine, which allows it to participate in a wide range of interactions and reactions. The amidation at the C-terminus also enhances its stability and bioactivity compared to non-amidated peptides .
特性
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N8O2/c13-8(2-1-3-18-12(15)16)11(22)20-9(10(14)21)4-7-5-17-6-19-7/h5-6,8-9H,1-4,13H2,(H2,14,21)(H,17,19)(H,20,22)(H4,15,16,18)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORFWIJIZLIOII-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


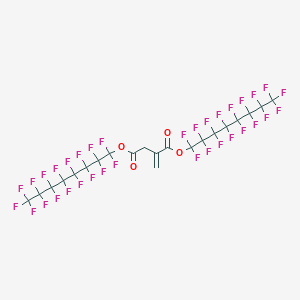
![6-Chloro-3-phenylbenzo[c]isoxazole](/img/structure/B3254760.png)
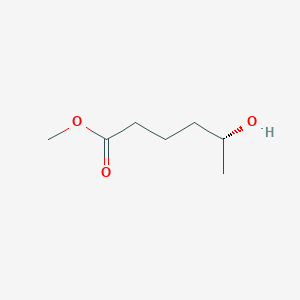
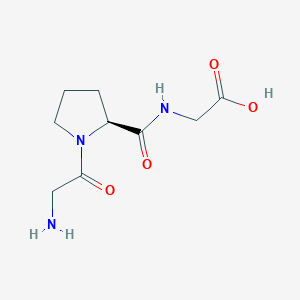
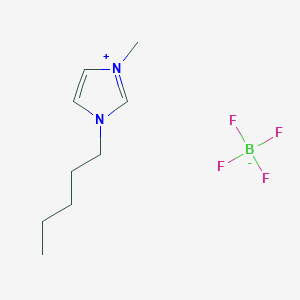

![2,2-Dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B3254810.png)

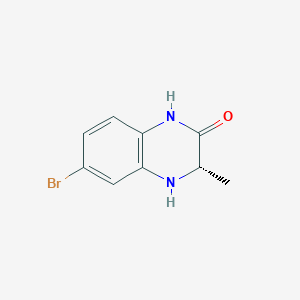
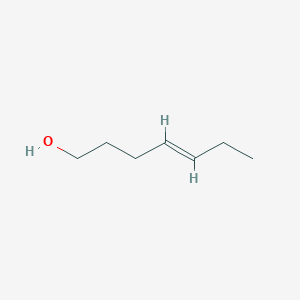
![tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3254845.png)

